molecular formula C7H14Cl2N4 B13552890 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Cat. No.: B13552890
M. Wt: 225.12 g/mol
InChI Key: RYZINWSSNVLUQV-UHFFFAOYSA-N
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Description

4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyrazole with guanidine in the presence of a base, followed by reduction and cyclization to form the desired pyrazolopyrimidine structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for specific research and industrial applications .

Biological Activity

4-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class is known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves reactions between aminopyrazoles and various electrophiles under specific conditions. For instance, a recent study highlighted the synthesis of novel derivatives using ultrasound-assisted reactions in aqueous media, which improved yields and reduced environmental impact .

Biological Activity

The biological activity of this compound has been explored in several contexts:

  • Antiviral Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Compounds in this class have demonstrated significant potency in enzymatic assays .
  • Anticancer Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific analogs have been developed to target cancer cells selectively while minimizing effects on normal cells.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.

Case Studies

StudyFindings
Study on HCV Inhibition A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for their ability to inhibit HCV replication. Several compounds exhibited IC50 values in the low micromolar range .
Cancer Cell Line Testing Derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some compounds significantly reduced cell viability at concentrations as low as 10 μM .
Kinase Inhibition Assay Inhibitory activity against CSNK2 was evaluated with some derivatives showing selectivity and potency comparable to established inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazolo[1,5-a]pyrimidines is critical for understanding how modifications to the core structure influence biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring significantly impacts the compound's potency.
  • Positioning of Functional Groups : Variations in the position of methyl or other substituents can enhance or diminish activity against specific targets.

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

4-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-10-3-2-4-11-7(10)6(8)5-9-11;;/h5H,2-4,8H2,1H3;2*1H

InChI Key

RYZINWSSNVLUQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN2C1=C(C=N2)N.Cl.Cl

Origin of Product

United States

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